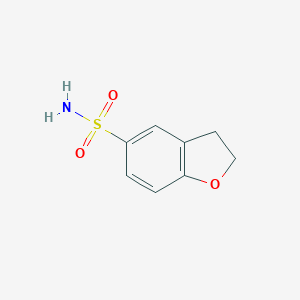

2,3-Dihydro-1-benzofuran-5-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives often involves innovative methods to introduce the sulfonamide group into the benzofuran ring system. An example is the metal-free I2O5-mediated synthesis, which efficiently achieves the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides, presenting an attractive approach to a series of sulfonylated benzofurans under metal-free conditions (Wang et al., 2019). Additionally, the CuI-mediated synthesis offers a concise, one-pot method for creating sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones, showcasing the efficiency of this approach in forming C-O and C-C bonds (Chang et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, the structural analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into its molecular geometry, showcasing the importance of NBO and HOMO-LUMO analysis in understanding the stability and electronic properties of such molecules (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is diverse, with applications in synthesizing complex molecules. For example, the radical addition cascade cyclization of 1,6-enynes with DMSO enables the construction of methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions, demonstrating the versatility of these compounds in organic synthesis (Zhang et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of this compound derivatives are critical for their practical applications. These properties are often determined using a combination of spectroscopic techniques and thermal analysis, providing essential data for the compound's characterization and application.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with various chemical reagents, are fundamental aspects of their study. Investigations into their sulfonamide-sulfonimide tautomerism, for instance, reveal the dynamic nature of these compounds and their potential reactivity pathways (Branowska et al., 2022).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2,3-Dihydro-1-benzofuran-5-sulfonamide serves as a key intermediate in the synthesis of bi(hetero)aryl scaffolds through rhodium-catalyzed oxidative C–H/C–H cross-coupling. This methodology is noted for its broad substrate scope, good functional group tolerance, and the use of relatively inexpensive catalysts. It enables the production of ortho-sulfonamido bi(hetero)aryls, which are pivotal in drug discovery, and has potential applications in materials science due to its facilitation of further intramolecular cyclizations to form complex organic structures (You Ran et al., 2018).

Biological Activity

Research into sulfonamides incorporating the 2,3-dihydro-1-benzofuran moiety has shown significant antibacterial and lipoxygenase inhibitory activities. These compounds, synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine, have demonstrated potential as therapeutic agents for treating inflammatory diseases. Screening against various bacterial strains has revealed that some of these sulfonamides exhibit inhibitory activity comparable to standard drugs like Ciprofloxacin. Moreover, their lipoxygenase inhibition suggests potential anti-inflammatory applications (M. Abbasi et al., 2017).

Mechanistic Studies and Method Development

Mechanistic studies and methodological developments in the context of sulfonamide chemistry have led to innovative synthetic pathways for constructing sulfonylated benzofurans and related compounds. Metal-free approaches utilizing I2O5-mediated oxidative synthesis have been developed, offering efficient routes to these structures under environmentally friendly conditions. Such methodologies underscore the versatility of this compound derivatives in synthesizing complex molecules for potential use in pharmaceuticals and materials science (Leilei Wang et al., 2019).

Patent Review on Benzofuran Inhibitors

A comprehensive review of patents related to benzofuran compounds, including those derived from this compound, highlights their significant biological activities across a spectrum of applications. Benzofurans have been identified as key inhibitors against a myriad of diseases and conditions, thanks to their presence in numerous bioactive natural and synthetic compounds. This review emphasizes the role of benzofuran derivatives in pharmaceuticals, underscoring their therapeutic potential against cancer, Alzheimer's disease, diabetes, and more (K. Dawood, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWWLKULIVOPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447655 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112894-47-0 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)